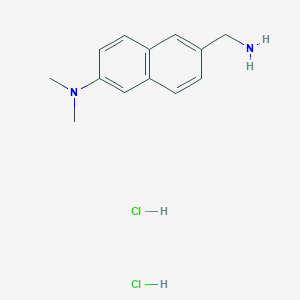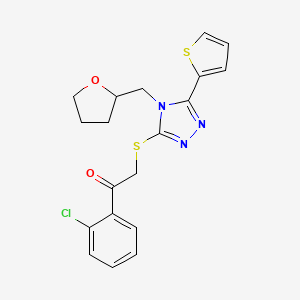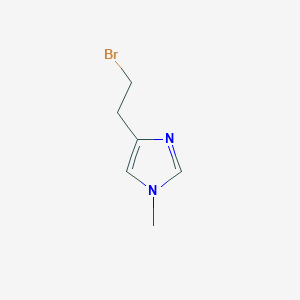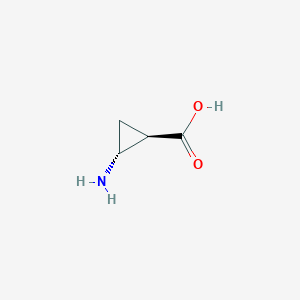
(1R,2R)-2-Aminocyclopropane-1-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-Aminocyclopropane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopropane ring structure. This compound is of significant interest due to its role as a precursor in the biosynthesis of ethylene, a plant hormone involved in various physiological processes. Its unique structure and properties make it a valuable subject of study in organic chemistry and related fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Aminocyclopropane-1-carboxylic acid can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Alkene Cyclopropanation: This method uses diazo compounds, ylides, and carbene intermediates to achieve cyclopropanation of alkenes.
Industrial Production Methods
Industrial production methods for (1R,2R)-2-Aminocyclopropane-1-carboxylic acid typically involve large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-2-Aminocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various reagents to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent, temperature, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-Aminocyclopropane-1-carboxylic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of (1R,2R)-2-Aminocyclopropane-1-carboxylic acid involves its role as a precursor in the biosynthesis of ethylene. The compound is converted into ethylene through a series of enzymatic reactions, with the key enzyme being 1-aminocyclopropane-1-carboxylate synthase. This enzyme catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, which is then converted to ethylene by 1-aminocyclopropane-1-carboxylate oxidase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopropanecarboxylic Acid: This compound is structurally similar but lacks the chiral centers present in (1R,2R)-2-Aminocyclopropane-1-carboxylic acid.
Cyclopropane Amino Acids: Other cyclopropane-containing amino acids share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness
The uniqueness of (1R,2R)-2-Aminocyclopropane-1-carboxylic acid lies in its chiral centers and its role in ethylene biosynthesis. Its specific stereochemistry is crucial for its biological activity and its applications in asymmetric synthesis.
Eigenschaften
Molekularformel |
C4H7NO2 |
|---|---|
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
(1R,2R)-2-aminocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2(3)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3-/m1/s1 |
InChI-Schlüssel |
LHKAUBTWBDZARW-PWNYCUMCSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C(=O)O |
Kanonische SMILES |
C1C(C1N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


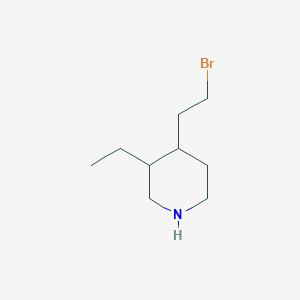

![4-Chloro-2-((1S)-7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B13120360.png)
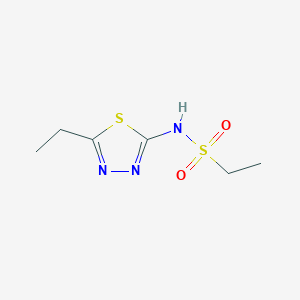

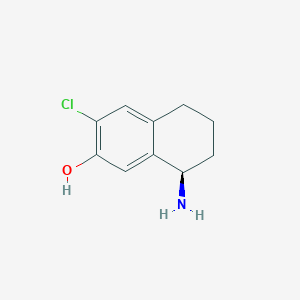
![2-Cyanobenzo[d]thiazole-6-carboxylic acid](/img/structure/B13120389.png)
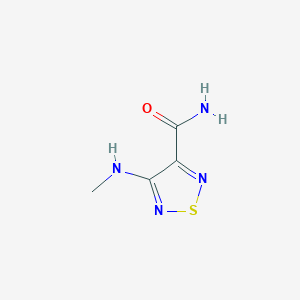

![Benzyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13120408.png)
